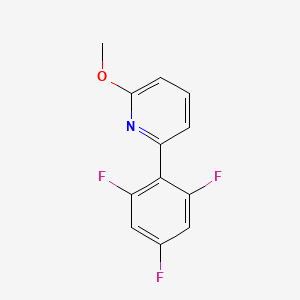

2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine

Description

Properties

IUPAC Name |

2-methoxy-6-(2,4,6-trifluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c1-17-11-4-2-3-10(16-11)12-8(14)5-7(13)6-9(12)15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVWLHDBIJYBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=C(C=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the trifluorophenyl group to a difluorophenyl or monofluorophenyl group.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the trifluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Difluorophenyl or monofluorophenyl derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Agrochemical Applications

The compound is primarily recognized for its role in the development of agrochemicals. Trifluoromethylpyridine derivatives, including 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine, have been synthesized for their herbicidal and fungicidal properties.

Herbicidal Activity

Research indicates that derivatives of trifluoromethylpyridine exhibit significant herbicidal activity against various grass species. For instance, Fluazifop-butyl, a notable TFMP derivative, has been used effectively in cereal crops like wheat to control key weeds .

Fungicidal Properties

Fluazinam, another compound derived from trifluoromethylpyridine, demonstrates potent fungicidal activity by interfering with the respiration biochemistry of fungi. Studies have shown that this compound outperforms traditional chlorine derivatives in terms of efficacy .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as a key intermediate in the synthesis of various biologically active compounds.

Drug Development

Several compounds containing the trifluoromethylpyridine moiety are currently undergoing clinical trials. These include potential treatments for cancer and other diseases due to their ability to interact with biological targets effectively . Notably, bimiralisib (PQR309), a phosphoinositide 3-kinase inhibitor developed from pyridine derivatives, is in phase II clinical trials .

Materials Science Applications

The incorporation of this compound into materials science is an emerging field. Its unique properties allow for potential applications in developing advanced materials.

Photocatalysis

Recent studies have indicated that pyridine derivatives can be utilized in photocatalytic processes aimed at environmental protection. The ability to modify the electronic properties through fluorination opens new avenues for creating efficient photocatalysts .

Data Table: Summary of Applications

| Application Area | Compound/Derivatives | Key Features/Properties |

|---|---|---|

| Agrochemicals | Fluazifop-butyl | Effective against grass weeds |

| Fluazinam | Potent fungicide with high efficacy | |

| Pharmaceuticals | Bimiralisib | Phase II clinical trials; targets PI3K |

| Various TFMP derivatives | Enhanced biological activity due to fluorine substitution | |

| Materials Science | Pyridine derivatives | Potential use in photocatalytic applications |

Case Studies

- Fluazinam Efficacy Study : A comparative study demonstrated that fluazinam exhibited superior fungicidal activity over traditional fungicides in controlled environments, leading to its approval for agricultural use .

- Clinical Trials of Bimiralisib : Clinical trials have shown promising results for bimiralisib in treating specific types of cancer by effectively inhibiting pathways critical for tumor growth .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features of 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine with analogous compounds:

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties/Effects |

|---|---|---|---|---|

| This compound | C₁₂H₉F₃NO | -OCH₃ (2), -C₆H₂F₃ (6) | 264.20 | Balanced electron donation/withdrawal; enhanced lipophilicity and binding affinity |

| 2-Methoxy-6-(trifluoromethyl)pyridine | C₇H₆F₃NO | -OCH₃ (2), -CF₃ (6) | 193.12 | Compact structure; strong electron-withdrawing CF₃ group; lower steric bulk |

| 2-(2-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine | C₂₀H₁₅ClF₃NO | -Cl (2-phenyl), -OCH₂CH₃ (4), -C₆H₄CF₃ (6) | 401.79 | Bulky substituents; chloro group introduces polarity; ethoxy enhances solubility |

| 4-Ethoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine | C₂₁H₁₅F₆NO | -OCH₂CH₃ (4), -C₆H₄CF₃ (2,6) | 435.35 | High fluorine content; dual trifluoromethyl groups increase electronegativity |

| 2-(2-((Trifluoromethyl)thio)phenyl)pyridine | C₁₂H₈F₃NS | -SCF₃ (2-phenyl) | 255.26 | Thioether linkage; sulfur atom impacts metabolic pathways and electronic effects |

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The 2,4,6-trifluorophenyl group in the target compound provides moderate electron withdrawal compared to trifluoromethyl (-CF₃) (e.g., in 2-Methoxy-6-(trifluoromethyl)pyridine), which is a stronger EWG. This difference influences reactivity in cross-coupling reactions and hydrogen-bonding interactions .

Electron-Donating Groups (EDGs):

- The target compound’s 2,4,6-trifluorophenyl group is less sterically demanding than ortho-substituted analogs .

Physicochemical Properties

- Lipophilicity: Fluorine-rich compounds (e.g., ) exhibit higher logP values, enhancing membrane permeability. The target compound’s trifluorophenyl group offers moderate lipophilicity compared to trifluoromethylthio derivatives (), which may have higher logP due to sulfur’s hydrophobicity .

- Solubility: Ethoxy-containing derivatives () show improved aqueous solubility compared to methoxy analogs, as larger alkoxy groups reduce crystallinity .

Biological Activity

2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine (CAS No. 1251914-00-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a methoxy group and a trifluorophenyl moiety. This specific arrangement contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream effects.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains and fungi.

Anti-inflammatory Properties

Several studies have documented anti-inflammatory effects associated with pyridine derivatives. These compounds may inhibit the production of pro-inflammatory cytokines and other mediators, suggesting potential therapeutic applications in inflammatory diseases.

Antitumor Activity

Recent investigations into structurally related compounds have demonstrated promising antitumor activity. For example, compounds with similar substitutions have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies

- Antitumor Efficacy : A study evaluating the antitumor effects of pyridine derivatives found that certain compounds significantly reduced tumor growth in xenograft models. This suggests that this compound may possess similar properties.

- Mechanistic Insights : Research on structurally analogous compounds has revealed that they can disrupt cellular signaling pathways critical for cancer cell survival. This disruption is often mediated through the inhibition of key enzymes involved in cell proliferation.

- Inflammation Models : In models of inflammation, similar compounds have been shown to reduce markers such as TNF-α and nitric oxide production, indicating potential use in treating inflammatory conditions.

Data Summary

Q & A

Q. What are optimized synthetic routes for 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine, and what challenges exist in controlling regioselectivity?

Methodological Answer: Synthesis typically involves coupling reactions between fluorinated aryl precursors and methoxypyridine intermediates. Key steps include:

- Suzuki-Miyaura Coupling : Use of boronic acid derivatives (e.g., 2-methoxy-6-trifluoromethylpyridine-4-boronic acid ) with halogenated aryl fluorides under palladium catalysis.

- Regioselectivity Challenges : Fluorine substituents on the phenyl ring (2,4,6-positions) can sterically hinder coupling reactions, requiring careful optimization of catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF/THF mixtures) .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) is critical due to similar polarities of byproducts.

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Methodological Answer:

- NMR Analysis : NMR is essential for confirming fluorine substitution patterns, as trifluorophenyl groups exhibit distinct splitting patterns (e.g., para vs. meta coupling) .

- X-ray Crystallography : Used to validate the pyridine ring’s substitution geometry. For example, analogous compounds like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol have been structurally resolved via single-crystal diffraction .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, distinguishing between isomers (e.g., 2-methoxy vs. 3-methoxy positional isomers) .

Q. What experimental strategies assess the compound’s solubility and stability under varying pH conditions?

Methodological Answer:

- Solubility Screening : Use shake-flask methods in buffered solutions (pH 1–13) with UV-Vis quantification. The trifluorophenyl group enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents .

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring to track decomposition products (e.g., demethylation or fluorine hydrolysis) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The 2,4,6-trifluorophenyl group reduces electron density on the pyridine ring, slowing nucleophilic aromatic substitution but enhancing electrophilic coupling (e.g., Suzuki reactions) .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactive sites .

- Case Study : Fluorine substitution in analogous compounds (e.g., 3-methoxy-6-trifluoromethylpyridin-2-amine) increases oxidative stability but complicates reduction reactions .

Q. What mechanistic insights explain contradictory yields in photochemical fluorination reactions?

Methodological Answer:

- Catalyst Screening : Photoredox catalysts (e.g., Ir(ppy)₃) improve fluorination efficiency by generating radical intermediates under blue LED light (450 nm) .

- Side Reactions : Competing pathways (e.g., C–O bond cleavage in methoxy groups) reduce yields. Radical-trapping experiments with TEMPO confirm intermediate formation .

- Solvent Effects : Polar aprotic solvents (e.g., MeCN) stabilize charged intermediates, while DMSO quenches radicals, lowering yields .

Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced biological activity?

Methodological Answer:

- Bioisosteric Replacement : Replace the methoxy group with ethoxy or thiomethyl groups to modulate lipophilicity and metabolic stability .

- Fluorine Scanning : Systematic substitution (e.g., mono- vs. tri-fluoro) on the phenyl ring alters binding affinity to targets like kinases or GPCRs .

- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with enzyme active sites, prioritizing synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.